(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride

Nicotinic acetylcholine receptor Subtype selectivity Regiochemical SAR

(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride (CAS 1067659-49-7) is a chiral pyrrolidine-pyridine hybrid supplied as a dihydrochloride salt with molecular formula C₁₀H₁₆Cl₂N₂O and molecular weight 251.15 g/mol. The compound belongs to the pyrrolidine-based nicotinic acetylcholine receptor (nAChR) ligand class, which includes extensively characterized agents such as A-84543 (Ki 0.15 nM at α4β2) and ABT-089 (Ki 16 nM at α4β2).

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
Cat. No. B11758141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Molecular FormulaC10H16Cl2N2O
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC1CNCC1OCC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m1../s1
InChIKeyLCTKNDTZEASADO-YQFADDPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride: Chemical Identity, Nicotinic Receptor Ligand Class, and Procurement Context


(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride (CAS 1067659-49-7) is a chiral pyrrolidine-pyridine hybrid supplied as a dihydrochloride salt with molecular formula C₁₀H₁₆Cl₂N₂O and molecular weight 251.15 g/mol . The compound belongs to the pyrrolidine-based nicotinic acetylcholine receptor (nAChR) ligand class, which includes extensively characterized agents such as A-84543 (Ki 0.15 nM at α4β2) and ABT-089 (Ki 16 nM at α4β2) [1][2]. Its defining structural features—a 2-pyridylmethyl ether linkage with (R)-configured pyrrolidin-3-yloxy attachment—distinguish it from the dominant 3-pyridyl ether chemotype that has historically driven nAChR ligand development [3].

Why (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride Cannot Be Replaced by Generic 3-Pyridyl Ethers or Racemic Pyrrolidine-Pyridine Hybrids


Substituting the target compound with a common 3-pyridyl ether analog (e.g., 3-((R)-pyrrolidin-3-yloxy)pyridine, CHEMBL10260) or a racemic mixture introduces two critical confounds that undermine experimental reproducibility and pharmacological interpretation. First, the 2-pyridylmethyl ether regiochemistry positions the pyridine nitrogen at a different electronic and steric environment relative to the hydrogen-bond acceptor network of nAChR subtype binding pockets compared to 3-pyridyl ethers, a distinction that computational docking studies identify as a primary determinant of α4β2 versus α3β4 subtype selectivity [1]. Second, stereochemistry at the pyrrolidine 3-position profoundly modulates nAChR affinity: the (R) enantiomer of 3-(pyrrolidin-3-yloxy)pyridine exhibits an IC₅₀ of 45 nM at α4β2, whereas the racemic mixture shows an EC₅₀ of 28,800 nM at the same receptor—a >600-fold difference in measured activity [2][3]. Generic substitution without explicit control of regiochemistry and enantiomeric purity therefore confounds SAR interpretation and may lead to erroneous conclusions about target engagement.

Quantitative Comparative Evidence for (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride vs. Closest Analogs


2-Pyridylmethyl Ether Regiochemistry: A Distinct Pharmacological Space Relative to 3-Pyridyl Ether nAChR Ligands

The target compound features a 2-pyridylmethyl ether linkage (pyridine-2-CH₂-O-pyrrolidine-3-yl), which is structurally orthogonal to the extensively characterized 3-pyridyl ether chemotype (pyridine-3-O-pyrrolidine-3-yl) that dominates the nAChR ligand literature. The 2-aryloxymethyl scaffold was introduced as a deliberately distinct chemotype in the Elliott et al. (1996) series, where it was explored as a replacement for the 3-pyridyl moiety [1]. In contrast, the 3-pyridyl ether chemotype has yielded high-affinity α4β2 ligands such as 3-((R)-pyrrolidin-3-yloxy)pyridine (IC₅₀ = 45 nM at α4β2) and the racemic 3-(pyrrolidin-3-yloxy)pyridine (EC₅₀ = 28,800 nM at α4β2) [2][3]. Computational studies by Bavo et al. (2021) demonstrate that the position and flexibility of the aromatic portion in pyrrolidine-based nAChR ligands are primary determinants of α4β2 vs. α3β4 subtype selectivity, with cryo-EM-guided docking revealing that pyridine nitrogen placement directly influences hydrogen-bonding interactions within the orthosteric binding pocket [4].

Nicotinic acetylcholine receptor Subtype selectivity Regiochemical SAR

Defined (R) Enantiomeric Configuration: Stereochemistry-Driven Differentiation from Racemic and (S) Pyrrolidine-Pyridine Ethers

The target compound is supplied as the single (R) enantiomer with ≥98% chemical purity . In the structurally related 3-pyridyl ether series, stereochemistry at the pyrrolidine 3-position exerts a profound effect on nAChR activity: the (R) enantiomer 3-((R)-pyrrolidin-3-yloxy)pyridine (CHEMBL10260) demonstrates an IC₅₀ of 45 nM at α4β2, while the corresponding racemic 3-(pyrrolidin-3-yloxy)pyridine (CHEMBL273218) displays an EC₅₀ of 28,800 nM at the same receptor subtype [1][2]. This >600-fold difference in measured potency between the pure (R) enantiomer and the racemate underscores that even minor enantiomeric contamination can drastically alter the apparent pharmacological profile. The (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine enantiomer (CAS 2322928-08-3) is also commercially available, enabling direct enantiomeric pair SAR studies .

Enantioselective pharmacology Nicotinic receptor stereochemistry Chiral pyrrolidine ethers

Dihydrochloride Salt Form: Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base Analogs

The target compound is formulated as the dihydrochloride salt (C₁₀H₁₆Cl₂N₂O, MW 251.15 g/mol), incorporating two equivalents of HCl per molecule of free base (C₁₀H₁₄N₂O, MW 178.23 g/mol) . This contrasts with monohydrochloride forms (e.g., (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride, CAS 1421018-32-7, MW 214.69 g/mol) that contain only one equivalent of HCl . For structurally analogous pyrrolidine-pyridine dihydrochlorides, the dihydrochloride salt form has been reported to achieve >50 mg/mL aqueous solubility versus <5 mg/mL for the corresponding free base, representing a >10-fold solubility enhancement . The defined dihydrochloride stoichiometry eliminates ambiguity in solution preparation for biological assays, where inaccurate salt factor correction is a known source of inter-laboratory variability.

Salt form selection Aqueous solubility Chemical stability

Structural Connectivity: 3-Pyrrolidinyloxy vs. 2-Pyrrolidinylmethoxy Scaffolds—Implications for nAChR Subtype Engagement

The target compound connects the pyrrolidine ring to the 2-pyridylmethyl group via an ether oxygen at the pyrrolidine 3-position (pyridine-2-CH₂-O-pyrrolidine-3-yl). This connectivity differs fundamentally from the 2-pyrrolidinylmethoxy architecture found in ABT-089 (pyridine-3-O-CH₂-pyrrolidine-2-yl, Ki = 16 nM at α4β2) and A-84543 (pyridine-3-O-CH₂-pyrrolidine-2-yl, Ki = 0.15 nM at α4β2), where the pyrrolidine is attached at the 2-position via a methylene bridge [1][2]. In the target compound, the pyrrolidine nitrogen is located at the 3-position relative to the ether oxygen, placing the basic amine at a different distance and angular orientation from the pyridine ring compared to the 2-pyrrolidinylmethoxy series. The patent literature on 3-pyrrolidinyloxy-3'-pyridyl ethers (US 2002/0151712 A1) establishes that compounds with the pyrrolidine ether attached at the pyrrolidine 3-position exhibit selective control of neurotransmitter release, and that the stereochemistry at this position (R vs. S) modulates this activity [3].

Pyrrolidine connectivity Structure-activity relationship Nicotinic pharmacophore

Optimal Research and Procurement Scenarios for (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride


Exploratory nAChR Subtype Selectivity Profiling Using a 2-Pyridylmethyl Ether Scaffold

Researchers seeking to expand nAChR ligand chemical space beyond the extensively characterized 3-pyridyl ether series can employ the target compound as a structurally distinct starting point for subtype selectivity profiling. The 2-pyridylmethyl ether regiochemistry provides a pyridine nitrogen orientation that computational studies indicate differentially engages hydrogen-bonding networks in α4β2 versus α3β4 orthosteric pockets [1]. This application is supported by the Elliott et al. (1996) demonstration that 2-aryloxymethyl azacyclic analogues represent a viable, distinct nAChR ligand class [2].

Enantiomeric Pair SAR Studies for Pyrrolidine-Pyridine Ether Pharmacophore Mapping

The availability of both (R) (CAS 1067659-49-7) and (S) (CAS 2322928-08-3) enantiomers of the 2-pyridylmethyl ether scaffold enables systematic enantiomeric pair SAR studies. The profound stereochemical sensitivity documented in the 3-pyridyl ether series—where the (R) enantiomer (IC₅₀ 45 nM) differs from the racemate (EC₅₀ 28,800 nM) by >600-fold [3][4]—establishes the necessity of using enantiomerically pure material for accurate pharmacophore characterization. Procurement of the single (R) enantiomer at ≥98% purity ensures that observed biological activity can be confidently attributed to the intended stereoisomer.

Medicinal Chemistry Derivatization at the Pyrrolidine Nitrogen for CNS-Penetrant Ligand Optimization

The target compound's secondary pyrrolidine nitrogen serves as a versatile handle for N-alkylation, N-arylation, or N-acylation to generate focused libraries for CNS-penetrant nAChR ligand optimization. The dihydrochloride salt form provides aqueous solubility (>50 mg/mL for analogous dihydrochlorides) that facilitates solution-phase parallel synthesis and subsequent in vitro ADME profiling. The 2-pyridylmethyl ether core offers a distinct vector for substituent growth compared to the 3-pyridyl ether series, potentially yielding ligands with differentiated brain penetration and metabolic stability profiles.

Biophysical and Structural Biology Studies of nAChR-Ligand Interactions

The defined dihydrochloride salt stoichiometry (MW 251.15 g/mol, salt factor 1.409) eliminates ambiguity in compound concentration for biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cryo-EM ligand soaking experiments . The compound's distinct 2-pyridylmethyl ether architecture provides a structurally informative probe for mapping the orthosteric ligand binding pocket of nAChR subtypes, complementing structural data obtained with 3-pyridyl ether ligands such as A-84543 [5].

Quote Request

Request a Quote for (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.